molecular formula C9H9FN4 B13321389 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13321389
M. Wt: 192.19 g/mol
InChI Key: QAEYNGMGPNVDOC-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that features a fluorinated pyridine ring and a pyrazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine in the pyridine ring can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the fluoropyridine and pyrazole rings followed by their coupling. One common method for synthesizing fluoropyridines is through the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyridine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the combination of its fluorinated pyridine ring and pyrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-(5-Fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine (CAS No. 1565660-79-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H9_9FN4_4, with a molecular weight of 192.19 g/mol. The presence of the fluorinated pyridine moiety is significant as it often enhances the biological activity and metabolic stability of compounds.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazole derivatives, including the target compound. For instance, derivatives with similar structures have shown promising antiproliferative effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Reference
This compoundMCF7Not specified
4-F-Pyrazole DerivativeHEL (acute erythroid leukemia)1.00 ± 0.42
4-F-Pyrazole DerivativeK562 (chronic myeloid leukemia)Not specified

In a study evaluating various pyrazole derivatives, compounds similar to this compound demonstrated moderate to potent antiproliferative activity, suggesting that modifications to the pyrazole ring can enhance efficacy against cancer cells .

The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Computational modeling has indicated that these compounds may bind to the colchicine site on tubulin, similar to known anticancer agents like combretastatin A4 .

Case Studies

Case Study 1: Antiproliferative Activity in Cancer Cell Lines
In a comprehensive evaluation, a series of pyrazole derivatives were synthesized and tested against multiple human cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HT1080 (fibrosarcoma). The study highlighted that modifications in the substituents on the pyrazole ring significantly influenced their antiproliferative potency. For instance, a derivative with a fluorinated group exhibited an IC50_{50} value of 0.59 µM against MCF7 cells .

Case Study 2: In Vivo Efficacy
Another study assessed the in vivo efficacy of similar pyrazole compounds in animal models. These compounds were shown to significantly reduce tumor size compared to controls, indicating their potential as effective anticancer agents .

Properties

Molecular Formula

C9H9FN4

Molecular Weight

192.19 g/mol

IUPAC Name

5-(5-fluoropyridin-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9FN4/c1-14-9(11)3-8(13-14)6-2-7(10)5-12-4-6/h2-5H,11H2,1H3

InChI Key

QAEYNGMGPNVDOC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CN=C2)F)N

Origin of Product

United States

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